molecular formula C21H8F20O3S2 B238299 3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid CAS No. 136320-56-4

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid

Katalognummer B238299
CAS-Nummer: 136320-56-4
Molekulargewicht: 388.5 g/mol
InChI-Schlüssel: NNAVJINCKJAUPF-TYSIGZIMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid, commonly known as lithocholic acid (LCA), is a secondary bile acid produced in the liver by the oxidation of cholic acid. It is a potent biological molecule that plays a crucial role in various physiological processes and has significant implications in biochemical research.

Wirkmechanismus

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid exerts its biological effects through multiple mechanisms, including activation of nuclear receptors, modulation of signaling pathways, and regulation of gene expression. It has been shown to activate the farnesoid X receptor (FXR) and the pregnane X receptor (PXR), which are involved in the regulation of bile acid metabolism and detoxification.
Biochemical and Physiological Effects:
3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid has been shown to modulate the gut microbiome, which plays a crucial role in various physiological processes, including digestion, metabolism, and immune function. It has also been shown to regulate lipid metabolism, glucose homeostasis, and insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid is a potent biological molecule that can be used in various lab experiments to study its effects on different physiological processes. However, its use in lab experiments is limited by its toxicity and potential side effects.

Zukünftige Richtungen

Further research is needed to fully understand the molecular mechanisms underlying the biological effects of 3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid. Future studies should focus on the development of novel therapeutic strategies targeting 3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid and its downstream signaling pathways for the treatment of various diseases. Additionally, the use of 3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid as a biomarker for disease diagnosis and prognosis should be explored.

Synthesemethoden

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid can be synthesized from cholic acid through a series of enzymatic reactions. The process involves the oxidation of the 7α-hydroxyl group of cholic acid to form 7-keto-cholic acid, which is then further oxidized to form 3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid.

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid has been extensively studied for its potential therapeutic applications in various diseases, including liver diseases, colon cancer, and metabolic disorders. It has been shown to possess anti-inflammatory, anti-tumor, and anti-proliferative properties.

Eigenschaften

CAS-Nummer

136320-56-4

Produktname

3-Hydroxy-15-keto-chol-8(14)-en-24-oic acid

Molekularformel

C21H8F20O3S2

Molekulargewicht

388.5 g/mol

IUPAC-Name

(4R)-4-[(9R,10S,13R,17R)-3-hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H36O4/c1-14(4-7-21(27)28)19-13-20(26)22-17-6-5-15-12-16(25)8-10-23(15,2)18(17)9-11-24(19,22)3/h14-16,18-19,25H,4-13H2,1-3H3,(H,27,28)/t14-,15?,16?,18+,19-,23+,24-/m1/s1

InChI-Schlüssel

NNAVJINCKJAUPF-TYSIGZIMSA-N

Isomerische SMILES

C[C@H](CCC(=O)O)[C@H]1CC(=O)C2=C3CCC4CC(CC[C@@]4([C@H]3CC[C@]12C)C)O

SMILES

CC(CCC(=O)O)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O

Kanonische SMILES

CC(CCC(=O)O)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O

Synonyme

3 beta-hydroxy-15-keto-5 alpha-chol-8(14)-en-24-oic acid
3-hydroxy-15-keto-chol-8(14)-en-24-oic acid
3-hydroxy-15-oxo-chol-8(14)-en-24-oic acid
HKD8(14)C24A

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.